REACTION_CXSMILES
|
C(C[C:4]([O:6][CH2:7]C)=[O:5])#N.C[O-:10].[Na+].[CH2:12]([O:14][CH:15]=[CH:16][C:17](=O)[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH3:13].Cl.C>C(OCC)(=O)C>[CH3:7][O:6][C:4]([C:18]1[C:19](=[O:20])[O:21][C:22]([CH3:23])=[C:16]([C:15]([O:14][CH2:12][CH3:13])=[O:10])[CH:17]=1)=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
NaOMe
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
1
|
Quantity
|
5.77 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The extracts were washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange-colored solid
|
Type
|
CUSTOM
|
Details
|
recrystallizing from EtOAc-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(OC(=C(C1)C(=O)OCC)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |